Ulk1-IN-3 Surpasses Clinical Standard 5-Fluorouracil in SW620 Colorectal Cancer Cell Killing Potency
In a direct head-to-head comparison within the same experimental system, Ulk1-IN-3 (Compound 8) exhibits superior cytotoxicity against SW620 colorectal adenocarcinoma cells compared to the first-line clinical agent 5-fluorouracil (5-FU). At 72-hour exposure, Ulk1-IN-3 achieved an LC₅₀ of 3.2 ± 0.10 μM, whereas 5-FU required 4.2 μM to reach the same endpoint [1][2]. This represents a 1.3-fold potency advantage for Ulk1-IN-3. Among the 12 chromone derivatives synthesized, Compound 8 was the top-ranked molecule, exceeding the cytotoxic activity of all structural analogs in the series [1]. Ulk1-IN-3 also demonstrated broad multi-lineage activity with LC₅₀ values of 4.5 ± 0.15 μM (786-O kidney cancer), 4.3 ± 1.90 μM (MCF-7 breast cancer), and 3.5 ± 0.42 μM (T-24 bladder cancer), and at 20 μM inhibited viability by >80% across all four cell lines tested [1][2]. This cell-killing advantage has no analogous comparator data for SBI-0206965, MRT68921, or ULK1-IN-2 in this specific colorectal cancer panel.
| Evidence Dimension | Cytotoxic potency (LC₅₀, lethal concentration 50%) against SW620 colorectal cancer cells |
|---|---|
| Target Compound Data | LC₅₀ = 3.2 ± 0.10 μM (Ulk1-IN-3, 72 h) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), LC₅₀ = 4.2 μM (same assay, 72 h) |
| Quantified Difference | 1.3-fold greater potency (ΔLC₅₀ = -1.0 μM) |
| Conditions | SW620 human colorectal adenocarcinoma cells; 0–20 μM dose range, 72-hour incubation; cell viability measured via MTT assay; n ≥ 3; LC₅₀ determined by non-linear regression (SigmaPlot 9.0, one-site binding competition) |
Why This Matters
For procurement decisions in colon cancer research, Ulk1-IN-3 is one of the few ULK1 inhibitors to have its cell killing potency quantitatively benchmarked against the clinical standard-of-care 5-FU in the same experiment, providing a translatable efficacy reference absent for most competing ULK1 tool compounds.
- [1] Shamsudin NF, Leong SW, Alosaimi AA, et al. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer. Future Med Chem. 2024;16(15):1499-1517. PMID: 38949858. View Source
- [2] Shamsudin NF, Leong SW, et al. Future Med Chem. 2024;16(15):1499-1517. Full PMC text, Table 1, LC50 data for Compound 8 vs 5-FU. View Source
